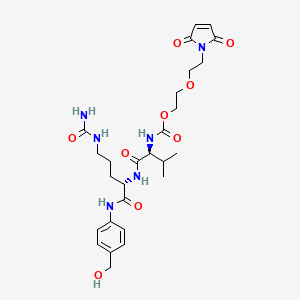

Mal-PEG2-Val-Cit-PABA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C27H38N6O9 |

|---|---|

Poids moléculaire |

590.6 g/mol |

Nom IUPAC |

2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethyl N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C27H38N6O9/c1-17(2)23(32-27(40)42-15-14-41-13-12-33-21(35)9-10-22(33)36)25(38)31-20(4-3-11-29-26(28)39)24(37)30-19-7-5-18(16-34)6-8-19/h5-10,17,20,23,34H,3-4,11-16H2,1-2H3,(H,30,37)(H,31,38)(H,32,40)(H3,28,29,39)/t20-,23-/m0/s1 |

Clé InChI |

HTNGHIKQRXTBSP-REWPJTCUSA-N |

SMILES isomérique |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCCOCCN2C(=O)C=CC2=O |

SMILES canonique |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCCOCCN2C(=O)C=CC2=O |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mal-PEG2-Val-Cit-PABA ADC Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mal-PEG2-Val-Cit-PABA linker is a critical component in the design of modern antibody-drug conjugates (ADCs), a powerful class of targeted therapeutics. This linker system is engineered for optimal stability in systemic circulation and for specific, efficient cleavage within the target tumor cell, ensuring the precise release of the cytotoxic payload. This guide provides a comprehensive overview of its structure, properties, mechanism of action, and the experimental protocols used for its evaluation.

The linker's design incorporates a maleimide (B117702) group for conjugation to the antibody, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a self-immolative para-aminobenzylcarbamate (PABA) spacer. This sophisticated architecture ensures that the potent cytotoxic drug remains inactive until it reaches the lysosomal compartment of the target cancer cell, thereby minimizing off-target toxicity and maximizing the therapeutic window.[1][2][3]

Core Components and Structure

The this compound linker is a multi-component system, with each part playing a crucial role in the overall function of the ADC.[4]

-

Maleimide (Mal): This functional group provides a reactive site for covalent attachment to the antibody. Specifically, the maleimide group reacts with free thiol groups on cysteine residues of the monoclonal antibody through a Michael addition reaction, forming a stable thioether bond.[4][5]

-

Polyethylene Glycol (PEG2): The two-unit polyethylene glycol spacer is incorporated to improve the hydrophilicity and solubility of the linker-drug conjugate.[4][6] This can also influence the pharmacokinetic properties of the resulting ADC.

-

Valine-Citrulline (Val-Cit): This dipeptide sequence serves as a specific recognition site for the lysosomal protease, Cathepsin B.[2] Cathepsin B is often overexpressed in the lysosomes of various tumor cells.[2][7] The Val-Cit linker is designed to be stable in the bloodstream's neutral pH but is readily cleaved in the acidic environment of the lysosome where cathepsin B is highly active.[3]

-

para-Aminobenzylcarbamate (PABC or PABA): This unit functions as a "self-immolative" spacer.[3] Its primary role is to connect the dipeptide to the cytotoxic payload and to ensure that upon cleavage of the Val-Cit linker, the payload is released in its unmodified, active form.[3]

Below is a diagram illustrating the chemical structure of the this compound linker.

Physicochemical and Biological Properties

The properties of the this compound linker are critical for its function in an ADC. The following tables summarize its key quantitative data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C27H38N6O9 | [8][9] |

| Molecular Weight | 590.63 g/mol | [8] |

| Appearance | White to off-white solid | [8] |

| Solubility | Soluble in DMSO (125 mg/mL) | [8] |

| CAS Number | 1662687-83-3 | [8] |

Table 2: Storage and Stability

| Condition | Duration | Reference |

| Powder at -20°C | 3 years | [8] |

| In solvent at -80°C | 6 months | [8][10] |

| In solvent at -20°C | 1 month | [8][10] |

Mechanism of Action: Payload Release

The therapeutic efficacy of an ADC utilizing the this compound linker is dependent on a precise, multi-step release mechanism that occurs after internalization by the target cancer cell.

-

Binding and Internalization: The ADC first binds to a specific antigen on the surface of a cancer cell, which triggers receptor-mediated endocytosis. The entire ADC-antigen complex is then engulfed by the cell and trafficked to the lysosome.[3]

-

Enzymatic Cleavage: Within the acidic environment of the lysosome, the highly active protease, Cathepsin B, recognizes and cleaves the peptide bond between the citrulline and the PABA group of the linker. Studies have shown that other lysosomal proteases like cathepsin S, L, and F may also be involved in this cleavage.[11]

-

Self-Immolation and Payload Release: The cleavage of the dipeptide initiates a spontaneous 1,6-elimination reaction within the PABA spacer.[12] This "self-immolation" results in the fragmentation of the PABA unit, leading to the release of the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell.[3] The released drug can then exert its cell-killing effect, for instance, by disrupting microtubule polymerization.[]

The following diagram illustrates the signaling pathway of ADC action and payload release.

Experimental Protocols

Evaluating the stability and cleavage of the this compound linker is crucial for the successful development of an ADC. The following are key experimental protocols for these assessments.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of premature drug deconjugation in plasma from various species.[1]

Methodology:

-

Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.[1]

-

Aliquoting: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[1]

-

Analysis: Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.[1]

Quantification Methods:

-

Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of the total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.[1][14]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can directly measure the intact ADC, free payload, and any payload-adducts (e.g., payload-albumin).[1]

In Vitro Enzymatic Cleavage Assay

Objective: To confirm the specific cleavage of the Val-Cit linker by Cathepsin B.[2]

Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 5.5).

-

Prepare a stock solution of the ADC in the reaction buffer.

-

Activate Cathepsin B according to the manufacturer's protocol.

-

-

Reaction Initiation: Initiate the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. A typical final enzyme concentration is in the nanomolar range (e.g., 20 nM), and the ADC concentration is in the micromolar range (e.g., 1 µM). Incubate the reaction at 37°C.[2]

-

Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[2]

-

Reaction Quenching: Stop the reaction by adding a protease inhibitor or by acidifying the sample.

-

Analysis: Analyze the samples by LC-MS to quantify the amount of released payload and remaining intact ADC.

The following diagram outlines a typical experimental workflow for assessing ADC linker stability.

Conclusion

The this compound linker is a highly effective and widely utilized component in the development of antibody-drug conjugates. Its multi-component design provides a robust system for achieving high stability in circulation and specific, efficient payload release within target tumor cells. A thorough understanding of its structure, properties, and mechanism of action, coupled with rigorous experimental evaluation, is essential for the successful design and development of next-generation ADCs with an improved therapeutic index.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Mal-amido-PEG2-Val-Cit-PAB-OH, ADC linker, 2504147-53-7 | BroadPharm [broadpharm.com]

- 5. CN110835316A - Linker, linker-containing antibody drug conjugate and use of linker - Google Patents [patents.google.com]

- 6. This compound-PNP | ADC Linker | 1345681-52-8 | Invivochem [invivochem.com]

- 7. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound - Immunomart [immunomart.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

The Strategic Imperative of PEG2 Spacers in Antibody-Drug Conjugate (ADC) Linker Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, which bridges these two components, is a critical determinant of an ADC's safety and efficacy. Among the various linker technologies, the incorporation of polyethylene (B3416737) glycol (PEG) spacers, particularly short, discrete units like PEG2, has emerged as a pivotal strategy to overcome significant challenges in ADC development. This technical guide elucidates the multifaceted role of PEG2 spacers in ADC linkers, offering insights into their impact on physicochemical properties, pharmacokinetics, and therapeutic index, supported by data-driven summaries and conceptual workflows.

Mitigating Hydrophobicity and Enhancing Solubility

A primary challenge in ADC development is the inherent hydrophobicity of many potent cytotoxic payloads.[1][2] This hydrophobicity can lead to ADC aggregation, which is associated with reduced efficacy, increased immunogenicity, and accelerated clearance from circulation.[1][3] The inclusion of hydrophilic PEG spacers is a well-established strategy to counteract the payload's hydrophobicity.[4][5]

PEG spacers, being water-soluble and hydrophilic, effectively "shield" the hydrophobic drug, improving the overall solubility and stability of the ADC.[3][6] This enhanced solubility is crucial during the conjugation process, often reducing the need for organic co-solvents that can denature the antibody.[3] Even short PEG spacers, such as PEG2, have been shown to effectively eliminate aggregation issues.[3] By increasing the hydrophilicity of the linker-payload construct, PEG spacers facilitate the synthesis of ADCs with higher drug-to-antibody ratios (DARs) without the detrimental effects of aggregation.[6][7]

Modulating Pharmacokinetics and Improving the Therapeutic Index

The pharmacokinetic (PK) profile of an ADC is a critical factor influencing its therapeutic window. PEGylation, the process of incorporating PEG chains, is known to alter the PK properties of therapeutic molecules.[8][9] In the context of ADCs, PEG spacers can significantly impact circulation half-life, clearance, and biodistribution.[3][]

By forming a hydration shell around the ADC, PEG linkers can reduce non-specific clearance, leading to a longer plasma half-life.[7][11] This prolonged circulation time allows for greater accumulation of the ADC at the tumor site, enhancing its on-target efficacy.[7] Studies have shown that the length of the PEG chain can be tuned to optimize the PK profile; however, even short PEG spacers contribute to these favorable modifications.[12] For instance, the inclusion of a PEG12 spacer has been demonstrated to significantly reduce hepatic uptake and clearance.[3]

Furthermore, by minimizing off-target toxicity associated with aggregation and non-specific uptake, PEG spacers contribute to an improved therapeutic index, allowing for the administration of higher, more effective doses.[1][13]

Impact on Efficacy and Stability

The design of the linker, including the presence and length of a PEG spacer, can directly influence the ADC's efficacy and stability. The spatial separation provided by the PEG spacer between the antibody and the payload can be advantageous.[14] This separation can minimize steric hindrance, ensuring that the antibody's binding affinity to its target antigen is not compromised.[2]

From a stability perspective, the hydrophilic nature of PEG helps to prevent the aggregation of ADCs, which is a major concern for both storage and in vivo performance.[3][11] Uniform, discrete PEG spacers, as opposed to polydisperse polymers, contribute to the homogeneity of the final ADC product, which is a critical quality attribute for therapeutic biologics.[3]

Data Summary

The following tables summarize key quantitative data illustrating the impact of PEG spacers on ADC properties.

| Property | Observation | Reference(s) |

| Aggregation | A PEG2 spacer eliminated aggregation as effectively as longer PEG spacers in the development of MORAb-202. | [3] |

| Solubility | Incorporation of a PEG8 spacer enhanced the solubility of Immunomedics' high-DAR conjugates. | [3] |

| Conjugation Efficiency | Conjugation with a non-uniform PEG24 spacer required no organic co-solvent, unlike linkers without PEG. | [3] |

| Pharmacokinetics | A PEG12 spacer in SGN-CD228A resulted in a significant reduction in hepatic uptake and clearance. | [3] |

| Therapeutic Index | PEGylation of a dipeptide linker demonstrated an optimized ADC conjugation technology, enhancing both the therapeutic index and pharmacokinetics. | [1] |

| Linker Component | Impact on Drug-to-Antibody Ratio (DAR) | Reference(s) |

| PEG2 vs. PEG4 (Non-cleavable) | Provided similar DARs with maleimide (B117702) chemistry. | [3] |

| PEG12 (Cleavable) | Increased DAR for a more hydrophobic trigger (Val-Ala) and decreased it for a less hydrophobic one (Val-Cit). | [3] |

Experimental Protocols and Workflows

While specific, detailed experimental protocols are proprietary and vary between research groups, a general workflow for evaluating the impact of PEG2 spacers in ADC linkers can be conceptualized.

Conceptual Experimental Workflow for ADC Linker Evaluation

Caption: A generalized workflow for the evaluation of ADCs with different linker designs.

This workflow outlines the key stages, from the initial synthesis and conjugation to comprehensive in vitro and in vivo characterization. High-performance liquid chromatography (HPLC) techniques such as hydrophobic interaction chromatography (HIC) and size exclusion chromatography (SEC), along with mass spectrometry (MS), are essential for characterizing the resulting ADCs and determining properties like DAR and aggregation levels.

Signaling Pathway of ADC Action

The ultimate goal of an ADC is to deliver its cytotoxic payload to the target cancer cell. The following diagram illustrates the general mechanism of action.

Caption: General mechanism of action for an antibody-drug conjugate.

Conclusion

The incorporation of PEG2 spacers into ADC linkers is a critical design element that addresses several key challenges in the development of these complex biotherapeutics. By mitigating the hydrophobicity of the payload, PEG2 spacers enhance solubility, reduce aggregation, and enable the production of more homogeneous ADCs, often with higher drug loading.[3][7] Furthermore, they favorably modulate the pharmacokinetic properties of the ADC, leading to prolonged circulation and potentially greater tumor accumulation.[3][] This multifaceted impact ultimately contributes to an improved therapeutic index, enhancing both the efficacy and safety of the ADC. As the field of ADCs continues to evolve, the rational design of linkers, including the strategic use of short, discrete PEG spacers like PEG2, will remain a cornerstone of developing next-generation targeted cancer therapies.

References

- 1. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. adcreview.com [adcreview.com]

- 3. books.rsc.org [books.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]

- 7. labinsights.nl [labinsights.nl]

- 8. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. purepeg.com [purepeg.com]

- 12. researchgate.net [researchgate.net]

- 13. A Polar Sulfamide Spacer Significantly Enhances the Manufacturability, Stability, and Therapeutic Index of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. purepeg.com [purepeg.com]

Cathepsin B Cleavage Sites in Peptide Linkers: A Technical Guide

This guide offers an in-depth examination of cathepsin B-cleavable peptide linkers, a critical component in the design of targeted therapeutics such as antibody-drug conjugates (ADCs). We will explore the enzymatic mechanism, key peptide sequences, quantitative cleavage data, and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction to Cathepsin B and its Role in ADC Therapy

Cathepsin B is a lysosomal cysteine protease that plays a central role in intracellular protein degradation.[1][2] Its enzymatic activity is optimal in the acidic environment of the lysosome (pH 4.5-5.5), a condition that contrasts with the neutral pH of the bloodstream.[1][] This pH-dependent activity is a key feature exploited in drug delivery. Many cancer cells overexpress cathepsin B, making it a prime target for triggering the release of cytotoxic payloads specifically within tumor cells.[4][5]

In the context of ADCs, a peptide linker connects a potent cytotoxic drug to a monoclonal antibody. This linker is designed to be stable in systemic circulation but susceptible to cleavage once the ADC is internalized by a target cancer cell and trafficked to the lysosome.[6][7] Cathepsin B recognizes and cleaves specific amino acid sequences within the linker, initiating the release of the active drug to exert its cell-killing effect.[]

Mechanism of Action: ADC Internalization and Payload Release

The therapeutic action of an ADC featuring a cathepsin B-cleavable linker is a multi-step process, beginning with antibody binding and culminating in the release of the cytotoxic agent.

-

Binding and Internalization: The ADC circulates in the bloodstream until the antibody portion recognizes and binds to a specific antigen on the surface of a cancer cell.[7]

-

Endocytosis: Upon binding, the cancer cell internalizes the entire ADC-antigen complex through a process called receptor-mediated endocytosis.[7]

-

Lysosomal Trafficking: The internalized vesicle, or endosome, fuses with a lysosome.

-

Activation and Cleavage: The acidic environment of the lysosome activates cathepsin B. The enzyme then recognizes and cleaves a specific dipeptide sequence (e.g., valine-citrulline) within the linker.[1][]

-

Self-Immolation and Drug Release: Cleavage of the peptide sequence often triggers a spontaneous electronic cascade in an adjacent self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC).[1][8] This rapid fragmentation ensures the complete and traceless release of the unmodified, active drug into the cytoplasm, where it can reach its intracellular target.[1][]

Key Cathepsin B-Cleavable Peptide Linkers

While several peptide sequences are susceptible to cathepsin B, a few have become standards in ADC development due to their optimal balance of plasma stability and efficient lysosomal cleavage.[]

-

Valine-Citrulline (Val-Cit): This is the most widely used and well-characterized cathepsin B-cleavable dipeptide linker.[] The Val-Cit sequence, typically coupled with a PABC self-immolative spacer, is featured in approved ADCs like brentuximab vedotin (ADCETRIS®) and polatuzumab vedotin (POLIVY®).[][9] It demonstrates excellent stability in human plasma but is efficiently cleaved within the lysosome.[][5]

-

Phenylalanine-Lysine (Phe-Lys): This dipeptide is another effective substrate for cathepsin B.[9][10] Studies have shown that Phe-Lys linkers also provide high stability in human plasma and are readily cleaved by lysosomal enzymes to release the attached payload.[5][9]

-

Other Sequences: While Val-Cit and Phe-Lys are predominant, other sequences like Val-Ala have also been explored.[] Research continues to identify novel sequences to fine-tune cleavage kinetics and improve stability against other enzymes, such as mouse-specific carboxylesterase Ces1c, which can complicate preclinical evaluation.[7][8]

It is important to note that while these linkers were designed for cathepsin B, other lysosomal proteases like cathepsins L, S, and F can also contribute to their cleavage.[1][7] This enzymatic redundancy can be beneficial, as it reduces the likelihood of tumor resistance arising from the loss of a single protease.[1]

Quantitative Data on Linker Cleavage

The efficiency of linker cleavage is a critical parameter in ADC design. While comprehensive kinetic data (kcat, Km) for full ADCs are not always publicly available, studies on model substrates provide valuable insights. The rate of cleavage can be influenced by the dipeptide sequence, the self-immolative spacer, and the payload itself.

| Dipeptide Linker | Model Substrate Example | Relative Cleavage Rate (Cathepsin B) | Plasma Stability (Human) | Reference |

| Val-Cit | Z-Val-Cit-PABC-DOX | Efficient | High (t½ ≈ 230 days) | [5][9] |

| Phe-Lys | Z-Phe-Lys-PABC-DOX | ~30x faster than Val-Cit with pure enzyme | High (t½ ≈ 80 days) | [5][9] |

| Gly-Phe-Leu-Gly | GFLG-PABC-Payload | Cleavable by Cathepsin B | High | [9] |

| Val-Ala | Val-Ala-PABC-Payload | Cleavable | Moderate | [] |

Note: Cleavage rates are highly dependent on the specific substrate, payload, and experimental conditions. The data presented are for comparative purposes.

Studies comparing Phe-Lys and Val-Cit linked to doxorubicin (B1662922) (DOX) found that the Phe-Lys model substrate was cleaved about 30 times faster by purified cathepsin B.[5] However, in a rat liver lysosomal preparation, the release rates were identical, suggesting the involvement of multiple proteases in the more complex biological environment.[5]

Experimental Protocols for Linker Cleavage Analysis

Verifying the stability and cleavage characteristics of a peptide linker is essential. The following are generalized protocols for key assays.

Objective: To quantify the rate of payload release from an ADC in the presence of purified cathepsin B.

Materials:

-

ADC with a cathepsin B-cleavable linker

-

Recombinant human cathepsin B

-

Assay Buffer (e.g., 50 mM citrate (B86180) phosphate, pH 5.0-6.0)

-

Activation Buffer (Assay Buffer containing a reducing agent like DTT, e.g., 5 mM)

-

Quenching solution (e.g., strong acid or organic solvent)

-

Analytical system (e.g., HPLC, LC-MS/MS)

Methodology:

-

Enzyme Activation: Pre-incubate recombinant cathepsin B in Activation Buffer to ensure the active site cysteine is in a reduced state.

-

Reaction Setup: In a microcentrifuge tube at 37°C, combine the ADC (e.g., 1 µM final concentration) with the pre-warmed Assay Buffer.[1]

-

Initiate Reaction: Start the cleavage reaction by adding the activated cathepsin B solution (e.g., 20 nM final concentration).[1]

-

Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quench Reaction: Immediately stop the reaction by adding the aliquot to a quenching solution to denature the enzyme.

-

Analysis: Analyze the samples by reverse-phase HPLC or LC-MS/MS to separate and quantify the intact ADC, cleaved linker-payload intermediates, and the fully released payload.

-

Data Interpretation: Plot the concentration of the released payload against time to determine the cleavage rate and half-life of the linker.

Objective: To determine the Michaelis-Menten kinetic parameters (Km, kcat) for a model peptide substrate.

Materials:

-

Fluorogenic peptide substrate (e.g., Z-Val-Cit-AMC, where AMC is 7-amino-4-methylcoumarin)

-

Recombinant human cathepsin B

-

Assay and Activation Buffers (as in Protocol 1)

-

96-well microplate (black, for fluorescence)

-

Fluorescence microplate reader

Methodology:

-

Reagent Preparation: Prepare a serial dilution of the fluorogenic substrate in Assay Buffer. Activate cathepsin B as described previously.

-

Assay Setup: To the wells of a 96-well plate, add the activated cathepsin B solution.

-

Initiate Reaction: Add the various concentrations of the peptide substrate to the wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the increase in fluorescence intensity (e.g., Ex/Em = 360/460 nm for AMC) at regular intervals.[11][12] The cleavage of the amide bond liberates the AMC fluorophore, causing a proportional increase in fluorescence.[11]

-

Data Analysis:

-

For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot.

-

Convert fluorescence units to molar concentration using a standard curve of the free fluorophore.

-

Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Calculate kcat from Vmax and the enzyme concentration.

-

Conclusion

Cathepsin B-cleavable linkers are a cornerstone of modern ADC technology, enabling targeted drug delivery by exploiting the unique enzymatic environment of tumor cell lysosomes. The Val-Cit and Phe-Lys dipeptides have proven to be robust and effective cleavage sites, balancing the critical requirements of plasma stability and efficient intracellular payload release. A thorough understanding of the cleavage mechanisms, coupled with rigorous quantitative analysis through established experimental protocols, is essential for the design and optimization of the next generation of targeted cancer therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. hzdr.de [hzdr.de]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. books.rsc.org [books.rsc.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

Synthesis of Mal-PEG2-Val-Cit-PABA Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Maleimide-PEG2-Valine-Citrulline-para-aminobenzyl alcohol (Mal-PEG2-Val-Cit-PABA) linkers. These cleavable linkers are integral components in the development of antibody-drug conjugates (ADCs), facilitating the targeted delivery and controlled release of cytotoxic payloads. This document outlines the synthetic pathway, provides detailed experimental protocols, summarizes quantitative data, and includes visualizations to aid in the understanding of the synthesis workflow.

Introduction to this compound Linkers

The this compound linker is a sophisticated chemical entity designed for advanced drug delivery systems. Its structure is modular, comprising four key components:

-

Maleimide (B117702) (Mal): A reactive group that specifically and covalently binds to thiol groups, such as those on cysteine residues of antibodies.

-

Polyethylene Glycol (PEG2): A short, hydrophilic spacer that enhances the solubility and pharmacokinetic properties of the ADC.

-

Valine-Citrulline (Val-Cit): A dipeptide sequence that is specifically recognized and cleaved by cathepsin B, an enzyme overexpressed in many tumor cells. This enzymatic cleavage is the primary mechanism for payload release.

-

Para-aminobenzyl alcohol (PABA): A self-immolative spacer that, upon cleavage of the Val-Cit dipeptide, undergoes a 1,6-elimination reaction to release the attached drug molecule in its active form.

The strategic combination of these components results in a linker that is stable in systemic circulation but is efficiently cleaved within the target tumor cells, ensuring a wide therapeutic window for the resulting ADC.

Synthetic Strategy Overview

The synthesis of this compound is a multi-step process that involves the sequential assembly of its constituent parts. The general strategy involves the synthesis of the Val-Cit-PABA core, followed by the coupling of the maleimide-PEG2 moiety. A common approach utilizes protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) group, to control the reactivity of functional groups during the synthesis.

The overall synthetic workflow can be visualized as follows:

Caption: General synthetic workflow for this compound.

Experimental Protocols

The following protocols are a composite representation based on established synthetic methodologies for similar ADC linkers. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and available reagents.

Synthesis of Fmoc-Val-Cit-PABA

This procedure details the coupling of the Fmoc-protected dipeptide, Fmoc-Val-Cit-OH, with p-aminobenzyl alcohol (PABA).

Materials and Reagents:

-

Fmoc-Val-Cit-OH

-

p-Aminobenzyl alcohol (PABA)

-

N,N'-Disuccinimidyl carbonate (DSC) or other suitable coupling agent

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Dissolve Fmoc-Val-Cit-OH (1.0 eq) in a mixture of DCM and DMF.

-

Add a coupling agent such as DSC (1.1 eq) to the solution to activate the carboxylic acid.

-

In a separate flask, dissolve p-aminobenzyl alcohol (1.0 eq) in DMF.

-

Slowly add the PABA solution to the activated Fmoc-Val-Cit-OH solution.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the product.

-

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield Fmoc-Val-Cit-PABA.

Fmoc Deprotection to Yield Val-Cit-PABA

This step involves the removal of the Fmoc protecting group to expose the free amine for subsequent coupling.

Materials and Reagents:

-

Fmoc-Val-Cit-PABA

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

Procedure:

-

Dissolve Fmoc-Val-Cit-PABA (1.0 eq) in DMF.

-

Add piperidine (5-10 eq) or diethylamine to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, concentrate the solution under reduced pressure to remove excess piperidine and DMF.

-

Triturate the residue with diethyl ether to precipitate the crude Val-Cit-PABA.

-

Collect the solid by filtration and dry under vacuum. The crude product is often used in the next step without further purification.

Coupling of Maleimide-PEG2-NHS ester with Val-Cit-PABA

This is the final step to assemble the complete linker.

Materials and Reagents:

-

Val-Cit-PABA

-

Maleimide-PEG2-NHS ester

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Diethyl ether

Procedure:

-

Dissolve the crude Val-Cit-PABA (1.0 eq) in anhydrous DMF or DMSO.

-

Add a non-nucleophilic base such as TEA or DIPEA (2-3 eq) to the solution.

-

In a separate container, dissolve Maleimide-PEG2-NHS ester (1.1 eq) in a minimal amount of DMF or DMSO.

-

Slowly add the Maleimide-PEG2-NHS ester solution to the Val-Cit-PABA solution.

-

Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, the crude product can be precipitated by the addition of diethyl ether.

-

The final product, this compound, is then purified by chromatography.

Purification and Characterization

Purification of the final linker is crucial to ensure high purity for subsequent conjugation to antibodies.

Purification

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for purifying ADC linkers. A C18 column is typically used with a gradient of water and acetonitrile, often with 0.1% trifluoroacetic acid (TFA) as a mobile phase modifier.

-

Flash Chromatography: For larger scale purification, silica (B1680970) gel flash chromatography can be employed, typically using a gradient of methanol (B129727) in dichloromethane.

Characterization

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the final product.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound. Please note that yields are highly dependent on reaction scale and purification efficiency.

| Step | Key Reagents | Solvent | Typical Yield (%) | Purity (%) |

| 1. Fmoc-Val-Cit-PABA Synthesis | Fmoc-Val-Cit-OH, PABA, Coupling Agent | DMF/DCM | 80-95 | >90 |

| 2. Fmoc Deprotection | Fmoc-Val-Cit-PABA, Piperidine | DMF | >95 (crude) | - |

| 3. Mal-PEG2 Coupling | Val-Cit-PABA, Mal-PEG2-NHS ester | DMF/DMSO | 60-80 | >95 |

| Overall Yield | 40-70 |

Logical Relationships in Synthesis

The synthesis of the this compound linker follows a logical progression of protection, coupling, and deprotection steps to achieve the final complex structure.

An In-depth Technical Guide to the Physicochemical Characteristics of Cleavable ADC Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells. The linker, which connects the monoclonal antibody to the payload, is a critical component that dictates the overall efficacy, safety, and pharmacokinetic profile of the ADC. Cleavable linkers are designed to be stable in systemic circulation and to release the cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside the target cell. Understanding the physicochemical characteristics of these linkers is paramount for the rational design of next-generation ADCs with an improved therapeutic window.

This technical guide provides a comprehensive overview of the core physicochemical characteristics of commonly used cleavable linkers in ADCs, including their stability, hydrophobicity, and solubility. It also details the experimental protocols for their characterization and provides a comparative summary of their quantitative properties.

General Structure of an Antibody-Drug Conjugate

An ADC consists of three main components: a monoclonal antibody that targets a specific antigen on the surface of cancer cells, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload. The choice of linker is crucial for the success of the ADC.

Caption: General structure of an Antibody-Drug Conjugate (ADC).

Types of Cleavable Linkers and Their Physicochemical Properties

Cleavable linkers can be broadly categorized based on their cleavage mechanism. The most common types are pH-sensitive (hydrazone), redox-sensitive (disulfide), and enzyme-sensitive (peptide and β-glucuronide) linkers.

pH-Sensitive Linkers: Hydrazones

Hydrazone linkers are designed to be stable at the physiological pH of blood (pH 7.4) and to undergo hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) within tumor cells.[1][2][3] This pH-dependent cleavage releases the cytotoxic payload inside the target cell.[1]

Physicochemical Characteristics:

-

Stability: The stability of hydrazone linkers is highly dependent on their chemical structure and the pH of the environment.[4] While generally stable at neutral pH, some hydrazone linkers have shown susceptibility to hydrolysis in plasma, which can lead to premature drug release and off-target toxicity.[1][5] The rate of hydrolysis can be influenced by the steric and electronic properties of the ketone or aldehyde precursor.[4]

-

Hydrophobicity: The hydrophobicity of the hydrazone linker can influence the aggregation propensity and pharmacokinetics of the ADC. Modifications to the linker structure can be made to modulate its hydrophobicity.

-

Solubility: The overall solubility of the ADC can be affected by the linker. Ensuring sufficient aqueous solubility is crucial to prevent aggregation.[5]

Cleavage Mechanism:

Caption: Cleavage mechanism of a hydrazone linker in the acidic intracellular environment.

Redox-Sensitive Linkers: Disulfides

Disulfide linkers exploit the significant difference in the concentration of reducing agents, primarily glutathione (B108866) (GSH), between the extracellular environment and the intracellular cytoplasm.[6][7] The concentration of GSH is approximately 1,000-fold higher inside cells (1-10 mM) compared to plasma (~5 µM), leading to the selective reduction and cleavage of the disulfide bond within the target cell.[6][7]

Physicochemical Characteristics:

-

Stability: The stability of disulfide linkers in plasma can be modulated by introducing steric hindrance around the disulfide bond.[8] More sterically hindered disulfide linkers generally exhibit greater stability against premature reduction in the bloodstream.[8]

-

Hydrophobicity: The hydrophobicity of disulfide linkers can be tuned by modifying the chemical structure surrounding the disulfide bond.

-

Solubility: As with other linkers, maintaining adequate solubility is important to prevent ADC aggregation.

Cleavage Mechanism:

Caption: Cleavage mechanism of a disulfide linker in the reducing intracellular environment.

Enzyme-Sensitive Linkers: Peptides and β-Glucuronides

Enzyme-sensitive linkers are designed to be cleaved by specific enzymes that are abundant in the lysosomal compartment of tumor cells.

-

Peptide Linkers: These linkers typically consist of a short peptide sequence, such as valine-citrulline (Val-Cit) or valine-alanine (Val-Ala), that is recognized and cleaved by lysosomal proteases like cathepsin B.[9][][] Peptide linkers are currently the most prevalent type of cleavable linker in clinically approved and investigational ADCs.[]

-

β-Glucuronide Linkers: These linkers incorporate a β-glucuronic acid moiety that is cleaved by the lysosomal enzyme β-glucuronidase.[12][13][14] This enzyme is overexpressed in some tumor types and is abundant in the tumor microenvironment.[14]

Physicochemical Characteristics:

-

Stability: Peptide and β-glucuronide linkers generally exhibit high stability in plasma due to the low activity of the target enzymes in circulation.[13][15][16] However, some peptide linkers have shown susceptibility to cleavage by other plasma enzymes, which can affect their preclinical evaluation.[17]

-

Hydrophobicity: The hydrophobicity of peptide linkers can be a concern, as some sequences can increase the aggregation propensity of the ADC.[18] The Val-Ala linker, for example, is less hydrophobic than the Val-Cit linker.[9] β-glucuronide linkers are generally hydrophilic, which can help to mitigate aggregation issues, especially with hydrophobic payloads.[12][13]

-

Solubility: The hydrophilic nature of β-glucuronide linkers can improve the overall solubility of the ADC.[12][13]

Cleavage Mechanisms:

Caption: Cleavage mechanism of a peptide linker by lysosomal proteases.

Caption: Cleavage mechanism of a β-glucuronide linker by β-glucuronidase.

Quantitative Data Summary

The following tables summarize the available quantitative data on the physicochemical characteristics of different cleavable ADC linkers. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.[1]

Table 1: Plasma Stability of Cleavable ADC Linkers

| Linker Type | ADC Model | Animal Model | Key Stability Findings | Reference |

| Hydrazone | Gemtuzumab ozogamicin | Human | Rate of hydrolysis of 1.5–2%/day | [6] |

| Hydrazone | Phenylketone-derived | Human & Mouse Plasma | t1/2 ≈ 2 days | [19] |

| Hydrazone (Silyl ether-based) | MMAE conjugate | Human Plasma | t1/2 > 7 days | [19] |

| Disulfide | Anti-CD22-DM1 | Mouse | >50% drug remained after 7 days | [19] |

| Disulfide | huC242-SPDB-DM4 | CD1 Mice | More stable than less hindered variants | [8] |

| Peptide (Val-Cit) | cAC10-MMAE | Cynomolgus Monkey | Apparent linker half-life of ~230 hours (9.6 days) | [12] |

| Peptide (Val-Cit) | Trastuzumab-vc-MMAE | Rat Plasma | ~20% payload loss after 7 days | [7] |

| Peptide (Val-Ala) | Not Specified | Mouse Plasma | More stable than Val-Cit | [19] |

| β-Glucuronide | MMAF drug-linker | Rat Plasma | Extrapolated half-life of 81 days | [16] |

| Sulfatase-cleavable | Not Specified | Mouse Plasma | High stability (> 7 days) | [19] |

Table 2: Hydrophobicity and Solubility of Cleavable ADC Linkers

| Linker Type | Key Physicochemical Property | Impact on ADC | Reference |

| Hydrazone | Variable hydrophobicity | Can influence aggregation and PK | |

| Disulfide | Can be tuned by steric hindrance | Affects stability and aggregation | [8] |

| Peptide (Val-Cit) | More hydrophobic | Can increase aggregation propensity | [18] |

| Peptide (Val-Ala) | Less hydrophobic than Val-Cit | Can reduce ADC aggregation | [9] |

| β-Glucuronide | Highly hydrophilic | Circumvents aggregation with hydrophobic drugs | [12][13] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of ADC linker properties. Below are generalized protocols for key experiments.

In Vitro Plasma Stability Assay

This assay determines the stability of an ADC in plasma by measuring the amount of intact ADC or released payload over time.[1][4][20]

Workflow:

Caption: Experimental workflow for in vitro plasma stability assay.

Detailed Methodology:

-

Objective: To quantify the rate of drug release from an ADC in plasma.

-

Materials:

-

Test ADC

-

Control ADC (with a known stable linker, if available)

-

Plasma (e.g., human, mouse, rat), anticoagulated with EDTA or heparin

-

Phosphate-buffered saline (PBS), pH 7.4

-

Affinity capture resin (e.g., Protein A magnetic beads)

-

LC-MS system

-

-

Procedure:

-

Incubate the ADC in plasma at a defined concentration (e.g., 100 µg/mL) at 37°C.

-

At predetermined time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots of the plasma samples.

-

Isolate the ADC from the plasma using an immunoaffinity capture method (e.g., Protein A beads).

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the ADC from the beads.

-

Analyze the intact ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in the average DAR over time indicates linker cleavage and payload loss.

-

Alternatively, the released payload in the plasma supernatant can be quantified using LC-MS/MS after protein precipitation.

-

Lysosomal Stability and Enzyme Cleavage Assay

This assay evaluates the susceptibility of the linker to cleavage by lysosomal enzymes.

Workflow:

Caption: Experimental workflow for lysosomal stability and enzyme cleavage assay.

Detailed Methodology (for Peptide Linkers and Cathepsin B):

-

Objective: To quantify the rate of payload release from a peptide linker-containing ADC upon incubation with Cathepsin B.[9]

-

Materials:

-

ADC with a peptide linker (e.g., Val-Cit)

-

Recombinant human Cathepsin B

-

Assay buffer (e.g., 100 mM sodium acetate, pH 5.0)

-

Activation solution (e.g., DTT)

-

Quenching solution (e.g., protease inhibitor cocktail or strong acid)

-

HPLC or LC-MS/MS system

-

-

Procedure:

-

Activate Cathepsin B by incubating it with the activation solution.

-

In a microcentrifuge tube, combine the ADC solution with the assay buffer.

-

Initiate the cleavage reaction by adding the activated Cathepsin B.

-

Incubate the reaction at 37°C.

-

At designated time points, withdraw an aliquot and quench the reaction.

-

Analyze the samples by reverse-phase HPLC or LC-MS/MS to quantify the amount of released payload.

-

The rate of cleavage is determined from the concentration of the released payload over time.

-

In Vitro Bystander Effect Assay

This assay evaluates the ability of the released payload from an ADC to kill neighboring antigen-negative cells.[18]

Workflow:

Caption: Experimental workflow for in vitro bystander effect assay.

Detailed Methodology:

-

Objective: To qualitatively and quantitatively assess the bystander killing effect of an ADC.

-

Materials:

-

Antigen-positive (Ag+) cancer cell line

-

Antigen-negative (Ag-) cancer cell line (engineered to express a fluorescent protein like GFP for identification)

-

Test ADC

-

Control ADC (non-cleavable linker or irrelevant antibody)

-

Cell culture reagents

-

Fluorescence microscope or flow cytometer

-

-

Procedure:

-

Seed a mixture of Ag+ and Ag--GFP cells in a multi-well plate.

-

Allow the cells to adhere overnight.

-

Treat the co-culture with serial dilutions of the test ADC and control ADCs.

-

Incubate for a period sufficient to allow for ADC internalization, payload release, and bystander killing (e.g., 72-96 hours).

-

Assess the viability of the Ag--GFP cell population using fluorescence microscopy (for imaging) or flow cytometry (for quantification).

-

A significant reduction in the viability of the Ag--GFP cells in the presence of the test ADC compared to the controls indicates a bystander effect.

-

Conclusion

The physicochemical characteristics of cleavable linkers are critical determinants of the safety and efficacy of antibody-drug conjugates. A thorough understanding of linker stability, hydrophobicity, and solubility, along with the application of robust experimental protocols for their characterization, is essential for the successful development of novel ADCs. The choice of a cleavable linker should be carefully considered based on the specific target, payload, and desired therapeutic outcome. Future innovations in linker technology will likely focus on further enhancing stability in circulation while achieving more specific and efficient payload release at the tumor site, thereby widening the therapeutic window of this promising class of anti-cancer agents.

References

- 1. benchchem.com [benchchem.com]

- 2. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 3. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. β-Glucuronide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. β-Glucuronide Linkers | Enzymatically Cleavable ADC Technology for Enhanced Stability - Creative Biolabs [creativebiolabs.net]

- 14. iphasebiosci.com [iphasebiosci.com]

- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. agilent.com [agilent.com]

- 18. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. benchchem.com [benchchem.com]

The Precision Blade: An In-depth Technical Guide to the Discovery and Evolution of Enzyme-Cleavable Linkers

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted therapies has revolutionized medicine, particularly in oncology. At the heart of many of these precision medicines lies a critical component: the enzyme-cleavable linker. This sophisticated chemical bridge remains inert in the circulatory system, protecting the body from the potent therapeutic payload it carries. Only upon reaching the unique enzymatic environment of the target tissue, such as a tumor, does the linker selectively break, unleashing the drug where it is needed most. This guide provides a comprehensive exploration of the discovery, evolution, and application of these remarkable molecular tools.

From Serendipity to Design: A History of Enzymatic Drug Release

The concept of targeted drug delivery dates back to Paul Ehrlich's "magic bullet" at the turn of the 20th century. However, the practical realization of this vision took many decades of scientific advancement. The journey towards modern enzyme-cleavable linkers can be traced back to the principles of prodrug design, where inactive drug precursors are metabolized into their active forms within the body.[1]

A pivotal development was the advent of Antibody-Directed Enzyme Prodrug Therapy (ADEPT). This multi-step approach involves administering an antibody-enzyme conjugate that localizes to the tumor, followed by a separately administered prodrug. The targeted enzyme then activates the prodrug specifically at the tumor site.[2][3][4][][] While effective, the complexity of this multi-component system spurred the development of a more streamlined approach: incorporating the enzyme-sensitive cleavage site directly into the linker of a single therapeutic molecule, giving rise to the enzyme-cleavable linkers used in today's Antibody-Drug Conjugates (ADCs).

The Evolution of Linker Technology: A Generational Leap

The development of ADCs has been marked by a clear generational progression, with linker technology playing a central role in overcoming the challenges of early iterations.[2][7][8]

-

First-Generation Linkers: Early ADCs often utilized linkers that were unstable in circulation, leading to premature release of the cytotoxic payload and significant off-target toxicity.[7]

-

Second-Generation Linkers: This generation saw the introduction of more stable cleavable linkers, designed to be selectively hydrolyzed by enzymes overexpressed in the tumor microenvironment or within tumor cells. This led to a significant improvement in the therapeutic window.[7]

-

Third-Generation and Next-Generation Linkers: Ongoing research focuses on further refining linker stability, optimizing cleavage kinetics, and enhancing the overall properties of the ADC, such as solubility and homogeneity.[7] This includes the development of novel linker chemistries and site-specific conjugation techniques.

A Diverse Toolkit: Major Classes of Enzyme-Cleavable Linkers

The specificity of enzyme-cleavable linkers is dictated by the unique enzymatic landscape of the target cells. Researchers have developed a variety of linker types that are susceptible to different classes of enzymes, primarily those found in high concentrations within the lysosomes of cancer cells.

Peptide-Based Linkers: The Protease-Sensitive Workhorse

The most widely used enzyme-cleavable linkers are based on short peptide sequences that are recognized and cleaved by lysosomal proteases, such as cathepsins.

-

Cathepsin B-Cleavable Linkers: Cathepsin B is a cysteine protease that is frequently overexpressed in various tumor types.[9] Linkers containing dipeptide sequences like valine-citrulline (Val-Cit) and valine-alanine (Val-Ala) are efficiently cleaved by cathepsin B.[][9][10][] The Val-Cit linker, in particular, has been successfully incorporated into several approved ADCs.[10][] Phenylalanine-lysine (Phe-Lys) is another dipeptide sequence susceptible to cathepsin cleavage.[]

-

Legumain-Cleavable Linkers: Legumain is another lysosomal protease that is overexpressed in many cancers. Linkers containing asparagine (Asn) residues have been developed as substrates for legumain, offering an alternative to cathepsin-cleavable linkers with potentially different stability and efficacy profiles.[12]

Glycoside-Based Linkers: Harnessing the Power of Glycosidases

Glycosidases are another class of lysosomal enzymes that can be exploited for targeted drug release.

-

β-Glucuronidase-Cleavable Linkers: β-glucuronidase is abundant in the lysosomes and tumor interstitium of some cancer types.[][13] Linkers incorporating a β-glucuronic acid moiety are stable in circulation but are readily cleaved by this enzyme at the tumor site.[][13][14][15] These linkers are often hydrophilic, which can improve the solubility and reduce the aggregation of the ADC.[15]

-

β-Galactosidase-Cleavable Linkers: Similar to β-glucuronidase, β-galactosidase is another lysosomal glycosidase that can be targeted. Linkers containing a β-galactose moiety have been developed and have shown promise in preclinical studies.

Other Enzymatic Triggers

-

Sulfatase-Cleavable Linkers: Sulfatases are a family of enzymes that are also localized in lysosomes. Arylsulfate-containing linkers have been designed to be cleaved by these enzymes, offering a novel and effective release mechanism.[16]

Quantitative Comparison of Linker Performance

The selection of an appropriate enzyme-cleavable linker is a critical aspect of ADC design. The ideal linker should exhibit high stability in plasma to prevent premature drug release and efficient cleavage at the target site to ensure therapeutic efficacy. The following tables summarize key quantitative data from comparative studies of different linker types.

Table 1: In Vitro Cytotoxicity of ADCs with Different Enzyme-Cleavable Linkers

| Linker Type | Payload | Target Cell Line | IC50 (pM) | Reference |

| Val-Cit | MMAE | Karpas 299 | 14.3 | [17] |

| β-Galactosidase | MMAE | HER2+ Cell Line | 8.8 | [17] |

| Val-Ala | MMAE | HER2+ Cell Line | 92 | [16] |

| Sulfatase | MMAE | HER2+ Cell Line | 61 | [16] |

| Non-cleavable | MMAE | HER2+ Cell Line | 609 | [16] |

| cBu-Cit | MMAE | Various | Comparable to Val-Cit | [16] |

Table 2: Plasma Stability of Different Enzyme-Cleavable Linkers

| Linker Type | Species | Half-life | Reference |

| Val-Cit | Rat | - | [16] |

| Val-Ala | Mouse | Hydrolyzed within 1h | [16] |

| Sulfatase | Mouse | > 7 days | [16] |

| β-Glucuronide | Rat | 81 days (extrapolated) | [14] |

Table 3: In Vivo Efficacy of ADCs with Different Enzyme-Cleavable Linkers

| Linker Type | Payload | Xenograft Model | Dose | Tumor Growth Inhibition | Reference |

| Val-Cit | PBD | - | 3 mg/kg | Efficacious | [16] |

| cBu-Cit | PBD | - | 3 mg/kg | Greater than Val-Cit | [16] |

| β-Galactosidase | MMAE | Xenograft Mouse Model | 1 mg/kg | 57-58% reduction | [17] |

| FRRL-DOX | Doxorubicin (B1662922) | Tumor-bearing mice | 10 mg/kg | 2.1-fold better than free DOX | [18][19] |

Experimental Protocols: A Guide to Key Methodologies

The development and validation of enzyme-cleavable linkers rely on a series of well-defined experimental protocols. This section provides an overview of the methodologies for key experiments.

Synthesis of a Val-Cit-PABC Linker

The valine-citrulline-p-aminobenzyl carbamate (B1207046) (Val-Cit-PABC) linker is a widely used component in ADCs. A detailed, step-by-step synthesis protocol is crucial for producing this linker with high purity and yield. While various proprietary methods exist, a general outline often involves the coupling of protected valine and citrulline amino acids, followed by the attachment of the PABC self-immolative spacer. For a detailed laboratory-scale synthesis procedure, researchers can refer to specialized chemical synthesis literature.

In Vitro Enzyme Cleavage Assay

This assay is essential for determining the susceptibility and kinetics of a linker's cleavage by a specific enzyme.

Objective: To quantify the rate of linker cleavage by a purified enzyme (e.g., Cathepsin B).

General Protocol:

-

Reagent Preparation:

-

Prepare an assay buffer at the optimal pH for the enzyme (e.g., pH 5.0-6.0 for Cathepsin B).[20]

-

Reconstitute and activate the purified enzyme according to the manufacturer's instructions. A typical starting concentration is 10-50 nM.[20]

-

Prepare a stock solution of the linker-payload conjugate or a fluorogenic substrate in a suitable solvent (e.g., DMSO). The final concentration in the assay is typically in the range of 10-50 µM.[20]

-

-

Assay Setup (96-well plate format):

-

Test Wells: Add the activated enzyme solution to the wells.

-

Control Wells: Include wells with the enzyme and a known inhibitor, substrate alone (blank), and enzyme alone.[20]

-

Initiate the reaction by adding the substrate solution to all wells.

-

-

Incubation: Incubate the plate at 37°C for a predetermined time course (e.g., 0, 15, 30, 60, 120 minutes).[20]

-

Detection:

-

If using a fluorogenic substrate, measure the increase in fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.[20]

-

Alternatively, the reaction can be stopped at each time point, and the cleavage products can be analyzed by HPLC or LC-MS to quantify the amount of released payload.

-

-

Data Analysis:

-

Subtract the background fluorescence from the blank wells.

-

Plot the fluorescence or the concentration of the released payload against time to determine the initial reaction rate.

-

For kinetic parameter determination (Km and Vmax), perform the assay with varying substrate concentrations.[20]

-

Pharmacokinetic Analysis of ADCs

Pharmacokinetic (PK) studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of an ADC in vivo.

Objective: To determine the PK profile of an ADC in an animal model.

General Protocol:

-

Animal Model: Utilize an appropriate animal model, often tumor-bearing mice or rats.

-

ADC Administration: Administer a single dose of the ADC, typically intravenously.

-

Sample Collection: Collect blood samples at various time points post-administration.

-

Sample Processing: Process the blood to isolate plasma.

-

Bioanalysis: Quantify the concentrations of different ADC species in the plasma, including:

-

Total antibody: Measured using methods like ELISA.

-

Antibody-conjugated drug (intact ADC): Can be measured by various techniques, including immuno-capture followed by LC-MS.

-

Unconjugated (free) payload: Measured by LC-MS/MS.

-

-

Data Analysis: Plot the concentration of each analyte over time to determine key PK parameters such as half-life, clearance, and volume of distribution.

Mechanism of Action: From Payload Release to Cell Death

Upon cleavage of the linker within the target cell, the released cytotoxic payload can exert its therapeutic effect. A common class of payloads used in ADCs are microtubule inhibitors, such as monomethyl auristatin E (MMAE) and maytansinoid derivatives (DM1).

MMAE, for example, disrupts microtubule dynamics by inhibiting tubulin polymerization. This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death). The signaling cascade leading to apoptosis can involve the inhibition of pro-survival pathways like Akt/mTOR and the activation of caspases, which are key executioners of the apoptotic process.[3][21]

References

- 1. researchgate.net [researchgate.net]

- 2. Antibody–Drug Conjugates—Evolution and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]

- 4. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers | Semantic Scholar [semanticscholar.org]

- 7. purepeg.com [purepeg.com]

- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 9. Enzymatic Assay of Cathepsin B [sigmaaldrich.com]

- 10. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]

- 12. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. β-Glucuronidase-Cleavable Linkers: Precision Tools for ADC Payload Release - SigutLabs [sigutlabs.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Comparative study of cathepsin B-cleavable linkers for the optimal design of cathepsin B-specific doxorubicin prodrug nanoparticles for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Mal-PEG2-Val-Cit-PABA Conjugation to Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. The Mal-PEG2-Val-Cit-PABA linker is a state-of-the-art, enzyme-cleavable linker system widely employed in ADC development.

This document provides detailed protocols and application notes for the conjugation of a drug-linker complex, utilizing the this compound linker, to a monoclonal antibody. The maleimide (B117702) group on the linker facilitates covalent attachment to free thiol groups on the antibody, typically generated by the reduction of interchain disulfide bonds. The dipeptide sequence, Valine-Citrulline (Val-Cit), is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are abundant in the tumor cell environment.[1] This ensures that the cytotoxic payload is released preferentially within the target cancer cells, minimizing off-target toxicity.[2] The p-aminobenzylcarbamate (PABA) unit acts as a self-immolative spacer, ensuring the efficient release of the unmodified, active drug following peptide cleavage.

Mechanism of Action

The therapeutic action of an ADC utilizing the this compound linker is a multi-step process that begins with the specific binding of the antibody to its target antigen on the surface of a cancer cell.

Caption: Mechanism of action for a Val-Cit-PABA linker-based ADC.

Upon internalization, the ADC is trafficked to the lysosome, an acidic organelle rich in proteases.[2] Inside the lysosome, Cathepsin B recognizes and cleaves the Val-Cit dipeptide linker.[1] This enzymatic cleavage initiates the self-immolation of the PABA spacer, leading to the release of the active cytotoxic payload into the cytoplasm. The released drug can then engage its intracellular target, such as microtubules, leading to cell cycle arrest and ultimately, apoptosis.

Experimental Protocols

The following protocols provide a comprehensive guide for the conjugation of a maleimide-functionalized linker-payload to a monoclonal antibody.

Materials and Reagents

-

Monoclonal Antibody (mAb)

-

This compound-Payload (e.g., MMAE)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Phosphate Buffered Saline (PBS), pH 7.2-7.4

-

Borate Buffered Saline (BBS): 50 mM Sodium Borate, 50 mM NaCl, 5 mM EDTA, pH 8.5

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Quenching Reagent: N-acetylcysteine

-

Purification Buffers (for SEC and HIC)

-

Desalting columns or ultrafiltration devices (10 kDa MWCO)

Experimental Workflow

Caption: General workflow for ADC conjugation and purification.

Detailed Protocol

Step 1: Antibody Reduction

-

Prepare the antibody in a suitable buffer, such as PBS (pH 7.4) or BBS (pH 8.5), at a concentration of 5-10 mg/mL.[3]

-

Prepare a fresh stock solution of TCEP (e.g., 10 mM) in the same buffer.

-

Add TCEP to the antibody solution to a final molar ratio of approximately 5-10 fold excess of TCEP to antibody.[][5]

-

Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.[5] This step reduces the interchain disulfide bonds, exposing free thiol groups for conjugation.

Step 2: Buffer Exchange/Desalting

-

Remove the excess TCEP from the reduced antibody solution. This can be achieved using a desalting column or by buffer exchange via ultrafiltration with a 10 kDa MWCO device.[]

-

Perform the buffer exchange into a conjugation buffer, typically PBS at a pH of 6.5-7.5.[6] It is crucial to degas the buffer to minimize re-oxidation of the thiol groups.

Step 3: Conjugation Reaction

-

Dissolve the this compound-Payload in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).[]

-

Add the linker-payload solution to the reduced and desalted antibody solution. The molar ratio of the linker-payload to the antibody is a critical parameter that influences the final Drug-to-Antibody Ratio (DAR). A starting point is a 5 to 10-fold molar excess of the linker-payload.[3][]

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.[][6] Protect the reaction from light.

Step 4: Quenching

-

To cap any unreacted maleimide groups, add a quenching agent such as N-acetylcysteine. A 2-fold molar excess relative to the initial amount of linker-payload is recommended.

-

Incubate for an additional 20-30 minutes at room temperature.

Step 5: Purification of the ADC

Unreacted linker-payload and aggregates must be removed to obtain a purified ADC. Size Exclusion Chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC) are commonly used methods.[7][8]

-

Size Exclusion Chromatography (SEC):

-

Column: TSKgel G3000SWXL or similar.[7]

-

Mobile Phase: 0.1 M PBS, pH 6.7.[7]

-

Procedure: Equilibrate the column with the mobile phase. Load the quenched reaction mixture and elute with the same buffer. The ADC will elute as the main peak, separated from the smaller, unreacted linker-payload molecules.[7]

-

-

Hydrophobic Interaction Chromatography (HIC): HIC is particularly useful for separating ADC species with different DARs, as the hydrophobicity increases with the number of conjugated drug molecules.[9][]

-

Column: TSKgel Butyl-NPR or similar.[7]

-

Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium (B1175870) Sulfate, pH 7.0.[9]

-

Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0.[9]

-

Procedure: Equilibrate the column with a mixture of Mobile Phase A and B. Load the sample, which has been adjusted to a high salt concentration (e.g., 0.5 M ammonium sulfate).[9] Elute the ADC species using a decreasing salt gradient (e.g., a linear gradient from high %A to 100% B).[7][9] Unconjugated antibody will elute first, followed by ADCs with increasing DARs.

-

Step 6: Characterization of the ADC

-

Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is a critical quality attribute.[]

-

UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and at the absorbance maximum of the payload, the concentrations of each can be determined, and the DAR calculated.[]

-

HIC: As described in the purification step, the relative peak areas of the different DAR species can be used to calculate a weighted average DAR.[]

-

Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS): This method can be used to determine the DAR by analyzing the reduced light and heavy chains of the ADC.[11]

-

-

Purity and Aggregation: SEC is used to determine the percentage of monomeric ADC and to quantify any high molecular weight aggregates.[7]

Data Presentation

The following tables summarize expected outcomes based on varying reaction conditions.

Table 1: Impact of Molar Ratio of Linker-Payload on DAR

| Molar Ratio (Linker-Payload : mAb) | Average DAR | Reference |

| 4:1 | 3.15 ± 0.20 | [12] |

| 8:1 | 3.68 ± 0.10 | [12] |

| 16:1 | 4.51 ± 0.13 | [12] |

Table 2: Representative Purification and Characterization Parameters

| Parameter | Method | Typical Conditions/Values | Reference |

| Purification | |||

| Primary | SEC | Column: TSKgel G3000SWXL; Mobile Phase: 0.1 M PBS, pH 6.7 | [7] |

| DAR Separation | HIC | Column: TSKgel Butyl-NPR; Mobile Phase A: 25 mM Na-Phosphate, 1.0 M (NH₄)₂SO₄, pH 7.0; Mobile Phase B: 25 mM Na-Phosphate, pH 7.0 | [7][9] |

| Characterization | |||

| Average DAR | UV-Vis Spectroscopy | Measurement at 280 nm and payload λmax | [] |

| HIC | Weighted average of peak areas | [] | |

| LC-MS | Analysis of reduced light and heavy chains | [11] | |

| Aggregation | SEC | Quantification of high molecular weight species | [7] |

Troubleshooting

-

Low DAR:

-

Inefficient Antibody Reduction: Increase TCEP concentration or incubation time. Ensure buffers are degassed to prevent re-oxidation.

-

Insufficient Linker-Payload: Increase the molar ratio of the linker-payload in the conjugation reaction.

-

Suboptimal pH: Ensure the conjugation pH is within the optimal range for the maleimide-thiol reaction (pH 6.5-7.5).

-

-

High Levels of Aggregation:

-

Hydrophobicity of Payload: High DARs can increase the hydrophobicity of the ADC, leading to aggregation. Consider targeting a lower average DAR.

-

Purification: Optimize the HIC method to effectively remove aggregates.

-

-

Linker-Payload Instability:

-

Ensure the linker-payload is freshly prepared and of high purity.

-

By following these detailed protocols and considering the key parameters, researchers can successfully conjugate antibodies with the this compound linker system to generate potent and specific Antibody-Drug Conjugates for therapeutic development.

References

- 1. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. biotium.com [biotium.com]

- 7. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]

- 11. agilent.com [agilent.com]

- 12. Bioprocess development of antibody-drug conjugate production for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Mal-PEG2-Val-Cit-PABA in Antibody-Drug Conjugate (ADC) Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals designed for the targeted delivery of potent cytotoxic agents to cancer cells. The linker, which connects the monoclonal antibody (mAb) to the cytotoxic payload, is a critical component influencing the ADC's stability, efficacy, and safety profile. Mal-PEG2-Val-Cit-PABA is a state-of-the-art, cleavable linker system widely employed in ADC development.

This document provides detailed application notes and protocols for the use of the this compound linker in the synthesis and evaluation of ADCs. The maleimide (B117702) group facilitates covalent conjugation to thiol groups on the antibody, which are typically generated by the reduction of interchain disulfide bonds. The polyethylene (B3416737) glycol (PEG) spacer enhances hydrophilicity, which can improve the pharmacokinetic properties of the ADC. The valine-citrulline (Val-Cit) dipeptide is designed to be selectively cleaved by cathepsin B, an enzyme overexpressed in the lysosomes of many tumor cells, ensuring targeted payload release. The p-aminobenzyl carbamate (B1207046) (PABA) unit acts as a self-immolative spacer, which upon cleavage of the Val-Cit moiety, releases the unmodified payload.

Mechanism of Action

The therapeutic action of an ADC synthesized with the this compound linker is a multi-step process. It begins with the ADC binding to a specific antigen on the surface of a cancer cell, followed by internalization of the ADC-antigen complex.[1] This complex is then trafficked to the lysosome, where the acidic environment and the presence of proteases like cathepsin B lead to the cleavage of the Val-Cit linker.[1] This enzymatic cleavage initiates a self-immolation cascade of the PABA spacer, resulting in the release of the potent cytotoxic payload into the cytoplasm.[1] The released payload can then exert its cell-killing effect, for instance, by inhibiting tubulin polymerization, which leads to cell cycle arrest and apoptosis.[1]

Experimental Protocols

Protocol 1: Synthesis of Antibody-Drug Conjugate

This protocol describes the conjugation of a this compound-payload to a monoclonal antibody via partial reduction of interchain disulfide bonds.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

This compound-payload (e.g., MMAE)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Conjugation buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5

-

Quenching solution (e.g., N-acetylcysteine)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Reduction:

-

Prepare the mAb solution at a concentration of 5-10 mg/mL in conjugation buffer.

-

Add a 5-10 molar excess of TCEP or DTT to the mAb solution.

-

Incubate at 37°C for 30-60 minutes to partially reduce the interchain disulfide bonds.

-

Remove the excess reducing agent using a desalting column equilibrated with conjugation buffer.

-

-

Drug-Linker Conjugation:

-

Dissolve the this compound-payload in an organic solvent like DMSO to prepare a stock solution.

-